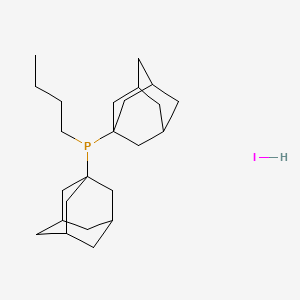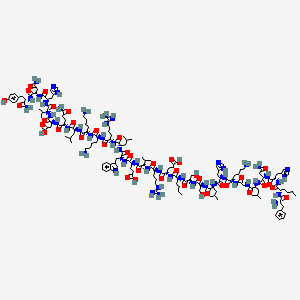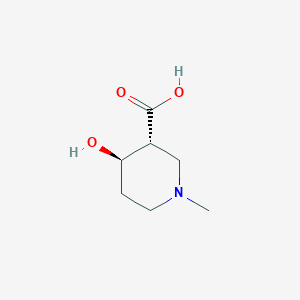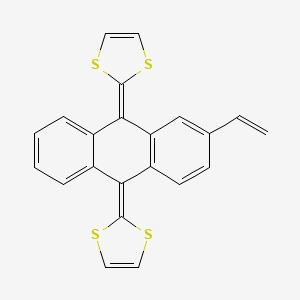
2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole)
Vue d'ensemble
Description
2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) is a useful research compound. Its molecular formula is C22H14S4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cation Sensors and Metal Complexation
Compounds derived from 2,2'-(2-Vinylanthracene-9,10-diylidene)bis(1,3-dithiole) have been used as efficient ligands in the recognition of specific metal cations. For instance, O4S2-crown annelated derivatives of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene have been synthesized and demonstrated to function effectively in the voltammetric and UV/Vis spectroscopic recognition of Na+ and Ag+ ions. The metal complexation to these units results in a significant positive shift in the potential of the first, two-electron oxidation wave, indicating the formation of metal-ligand complexes (Bryce et al., 2001).
Photoinduced Electron-Transfer Features
Research has explored the photoinduced electron-transfer characteristics of C60/exTTF ensembles (exTTF = 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene). The study involved synthesizing a series of C60-exTTF ensembles to investigate their electron-transfer quenching, leading to the formation of charge-separated states. This research highlights the versatility of these compounds in photochemical applications (Díaz et al., 2003).
Electrochemistry and X-Ray Crystal Structures
In-depth studies on the electrochemical properties and X-ray crystal structures of 2,6-dialkoxy-9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have revealed their unique conformations and redox behaviors. These studies are crucial for understanding the electrical properties of these compounds, which are essential for designing novel electronic materials (Bryce et al., 2000).
Redox-Active Dendrimers and Nanoparticles
The integration of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units into dendritic structures has led to the creation of highly-charged organic nanoparticles. These structures demonstrate remarkable electrochemical stability and are potential candidates for various applications in materials science, particularly in the field of nanotechnology (Godbert & Bryce, 2002).
Photochemistry and Radical Ion Generation
The photochemistry of the pi-extended 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system has been investigated, focusing on the generation and characterization of radical cation, dication, and derived products. Such studies are critical in understanding the photochemical behavior of these compounds, which can be harnessed in various scientific applications (Jones et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-[10-(1,3-dithiol-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S4/c1-2-14-7-8-17-18(13-14)20(22-25-11-12-26-22)16-6-4-3-5-15(16)19(17)21-23-9-10-24-21/h2-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQRJPHCJRMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=C3SC=CS3)C4=CC=CC=C4C2=C5SC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


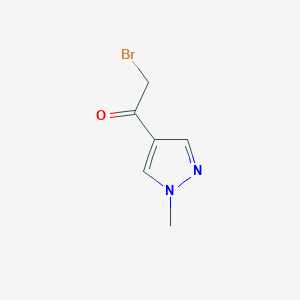

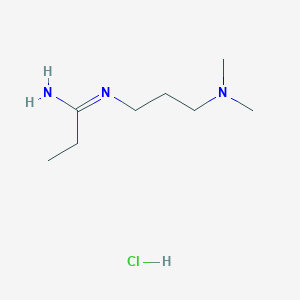
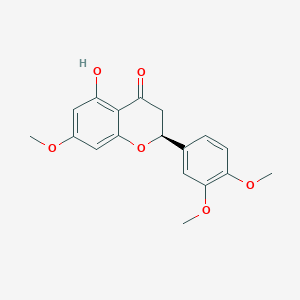
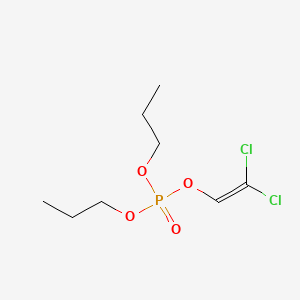
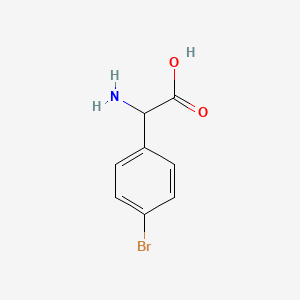

![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)
![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)

